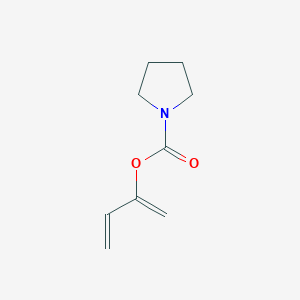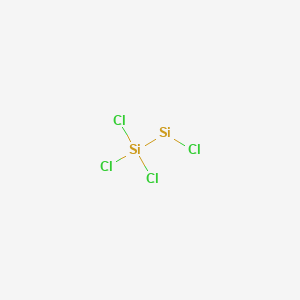
Methyl 2-acetamido-3-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-3-hydroxyoctadecanoate: is a chemical compound with the molecular formula C21H41NO4 It is an ester derivative of octadecanoic acid, featuring an acetamido group at the second carbon and a hydroxyl group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetamido-3-hydroxyoctadecanoate typically involves the esterification of 2-acetamido-3-hydroxyoctadecanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reactors. The process involves the same esterification reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-acetamido-3-hydroxyoctadecanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-acetamido-3-hydroxyoctadecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a model compound for studying the metabolism of similar esters in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of methyl 2-acetamido-3-hydroxyoctadecanoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active acetamido and hydroxyl groups. These functional groups can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxyoctadecanoate: Similar structure but lacks the acetamido group.
Methyl 3-hydroxyoctadecanoate: Similar structure but the hydroxyl group is at the third carbon.
Methyl 12-hydroxyoctadecanoate: Similar structure but the hydroxyl group is at the twelfth carbon.
Uniqueness: Methyl 2-acetamido-3-hydroxyoctadecanoate is unique due to the presence of both acetamido and hydroxyl groups at specific positions on the octadecanoate backbone. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
102899-79-6 |
|---|---|
Molekularformel |
C21H41NO4 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H41NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)20(21(25)26-3)22-18(2)23/h19-20,24H,4-17H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
PEGUMLUMEWAVFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(C(=O)OC)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)



